Cathepsin G Selectivity Advantage
Suc-Phe-Pro-Phe-pNA is recognized as a specific substrate for cathepsin G and rat mast cell proteases [1]. In contrast, the closely related analog Suc-Ala-Ala-Pro-Phe-pNA is a promiscuous, broad-spectrum substrate, hydrolyzed by chymotrypsin, pancreatic elastase, subtilisins, chymase, and cyclophilin in addition to cathepsin G . This difference in enzyme recognition, driven by the N-terminal Suc-Phe-Pro versus Suc-Ala-Ala-Pro sequence [1], is a critical selection criterion.
| Evidence Dimension | Protease Substrate Specificity Profile |
|---|---|
| Target Compound Data | Specific substrate for cathepsin G and rat mast cell proteases. |
| Comparator Or Baseline | Suc-Ala-Ala-Pro-Phe-pNA (CAS 70967-97-4): Broad-spectrum substrate for chymotrypsin, elastase, cathepsin G, subtilisins, chymase, cyclophilin. |
| Quantified Difference | Qualitative difference: Specific vs. Broad-Spectrum |
| Conditions | In vitro enzyme assay context (class-level definition). |
Why This Matters
For assays involving complex biological mixtures or for inhibitor screening where off-target protease activity is a concern, the higher selectivity of Suc-Phe-Pro-Phe-pNA minimizes background signal and improves assay specificity.
- [1] PeptidesBank. (2024). 三肽Suc-Phe-Pro-Phe-对硝基苯胺. Product Technical Datasheet. View Source
